Potassium (4-butoxyphenyl)trifluoroborate

Beschreibung

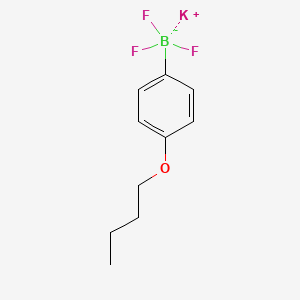

Potassium (4-butoxyphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a tetracoordinate boron center bonded to three fluorine atoms and a 4-butoxyphenyl group. Unlike tricoordinate boronic acids, trifluoroborates exhibit enhanced stability due to their tetrahedral geometry, mitigating issues like oxidation and protodeboronation . The 4-butoxyphenyl substituent introduces an electron-donating ether group, influencing solubility, reactivity, and applications in cross-coupling reactions. This compound is synthesized via methods analogous to other trifluoroborates, typically involving transmetallation of aryl halides with organolithium reagents, followed by treatment with triisopropyl borate and aqueous KHF₂ .

Eigenschaften

IUPAC Name |

potassium;(4-butoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVIEKRZQJRPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660119 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-61-9 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material: 4-Butoxyphenylboronic Acid

- The initial step involves synthesizing or obtaining 4-butoxyphenylboronic acid, which can be prepared via directed ortho-lithiation or Suzuki coupling methods, followed by boronation.

- Alternatively, commercial availability of the boronic acid can be utilized, depending on the scale and purity requirements.

Synthesis of 4-Butoxyphenylboronic Acid

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Aromatic substitution | 4-Butoxyphenyl halide + B(OH)3 or boronate ester | Via Suzuki coupling or direct boronation |

Conversion to this compound

Method 1: Fluorolysis of Boronic Acid Derivatives

Based on the patent and research literature, a common method involves fluorolysis of boronic esters or acids using fluoride sources, followed by potassium salt formation.

- Fluorination : The boronic acid or ester is treated with a source of fluoride ions, such as potassium bifluoride (KHF2) or ammonium bifluoride, in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

- Reaction Conditions : Typically, the fluorination is performed at elevated temperatures (~80°C) for several hours to ensure complete conversion.

Sample Procedure Based on Patent CN10304472A

- Dissolve 4-butoxyphenylboronic acid in tetrahydrofuran (THF).

- Add potassium bifluoride (KHF2) in stoichiometric amounts.

- Heat the mixture at 80°C for 6-8 hours with stirring.

- Monitor progress via TLC or NMR.

- After completion, remove solvent under reduced pressure.

- Recrystallize or filter the crude product to isolate this compound.

Data Table: Typical Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Fluoride source | Potassium bifluoride | Commonly used |

| Solvent | THF or acetonitrile | Aprotic, stabilizes fluoride |

| Temperature | 80°C | Elevated for fluorolysis |

| Reaction time | 6-8 hours | Complete conversion |

Purification and Characterization

- The crude product is purified via filtration, washing, or recrystallization.

- Characterization involves NMR spectroscopy, especially $$^{11}$$B NMR, to confirm trifluoroborate formation, typically showing a signal around 18 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

Alternative Methods and Considerations

Method 2: Direct Synthesis from Protected Boronic Esters

- Using protected boronic esters, such as pinacol esters, the conversion to trifluoroborates can be achieved via fluorolysis with fluoride sources, followed by potassium salt formation.

- This method is advantageous for sensitive or functionalized boronic acids.

Method 3: Interconversion via Organotrifluoroborates

- As described in recent literature, protected boronic acids can be converted to trifluoroborates using fluorolysis, then back to protected boronic acids via solvolysis, offering flexibility for complex synthesis routes.

Data Summary and Comparative Table

| Method | Starting Material | Fluoride Source | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorolysis of Boronic Acid | 4-Butoxyphenylboronic acid | Potassium bifluoride | 80°C, 6-8 h | 69-86 | Widely used, scalable |

| Fluorolysis of Boronate Ester | 4-Butoxyphenylboronate ester | Ammonium bifluoride | 80°C, 6-8 h | Similar yields | Suitable for sensitive substrates |

| Interconversion via Protected Boronic Acid | Protected boronic esters | TMS-Cl + bis-nucleophile | Variable | Variable | Flexible for complex synthesis |

Research Findings and Practical Implications

- The synthesis of this compound is robust, with high yields achievable under controlled conditions.

- The use of potassium bifluoride as a fluorinating agent is well-documented and provides a straightforward route.

- The trifluoroborate salts are stable, crystalline, and suitable for subsequent cross-coupling reactions, as demonstrated in Suzuki-Miyaura coupling studies.

- Recent advances highlight the potential for interconverting protected boronic acids and trifluoroborates, expanding synthetic versatility.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (4-butoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Nucleophilic substitution: It reacts with electrophiles in the presence of a base to form new carbon-carbon or carbon-heteroatom bonds.

Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Bases: Common bases used in reactions with this compound include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are frequently used in cross-coupling reactions.

Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Cross-Coupling Reactions :

- Suzuki-Miyaura Coupling : Potassium (4-butoxyphenyl)trifluoroborate is primarily used as a coupling agent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boron reagents, leading to biaryl compounds .

- Advantages : Compared to traditional boronic acids, trifluoroborates like K-OPPhF3 are moisture-stable, air-stable, and compatible with strong oxidative conditions, enhancing their utility in diverse synthetic pathways .

-

Synthesis of Complex Organic Molecules :

- The compound plays a crucial role in synthesizing complex organic molecules with potential applications in pharmaceuticals and functional materials. Its ability to act as a fluoride source allows for the introduction of fluorine into organic molecules, which can improve biological activity and stability .

-

Medicinal Chemistry :

- While specific biological data on this compound is limited, organoboron compounds are generally recognized for their potential medicinal applications. Some derivatives have shown promise in anticancer and antimicrobial activities, suggesting that K-OPPhF3 may also exhibit similar properties pending further investigation.

-

Application in Pharmaceutical Synthesis :

A recent study demonstrated the use of this compound in synthesizing novel pharmaceutical intermediates through efficient cross-coupling processes. The researchers reported enhanced yields compared to traditional methods using boronic acids due to the stability and reactivity of the trifluoroborate . -

Transition-Metal-Free Borylation Reactions :

Another investigation explored a transition-metal-free borylation reaction utilizing this compound to convert aryl bromides into arylboronic acids directly. This method showcased high functional group tolerance and operational simplicity, highlighting the compound's versatility in synthetic applications .

Wirkmechanismus

The mechanism by which potassium (4-butoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoroborate group acts as a stable and non-hygroscopic source of the nucleophilic aryl group, facilitating efficient and selective reactions .

Vergleich Mit ähnlichen Verbindungen

Stability and Handling

- Potassium (4-Butoxyphenyl)trifluoroborate : The tetracoordinate boron ensures stability comparable to other trifluoroborates. The 4-butoxy group may enhance solubility in organic solvents due to its lipophilic nature. Bench stability is expected to align with pyrimidin-6-yl trifluoroborates, which remain intact for over a year under ambient conditions .

- Potassium (2,4-Dichlorophenyl)trifluoroborate : Contains electron-withdrawing Cl groups, which may reduce solubility but improve stability toward electrophilic reagents. Melting point: 98–104°C; requires inert atmosphere storage .

- Potassium Acyltrifluoroborates (e.g., 2-phenylacetyl) : Acyl derivatives are uniquely stable among trifluoroborates but require activation by Lewis acids for reactivity, unlike aryl variants .

Key Insight : The 4-butoxyphenyl group balances stability and solubility, making it suitable for reactions requiring moderate polarity.

Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in Suzuki-Miyaura couplings, where their performance depends on substituent effects and reaction conditions:

*Data specific to 4-butoxyphenyl derivatives is inferred from analogous aryl trifluoroborates, which require aqueous solvents and bases like Cs₂CO₃ for optimal performance .

Key Insight : The 4-butoxyphenyl group likely facilitates faster transmetalation compared to electron-deficient aryl trifluoroborates, though slower than vinyl or styryl analogs.

Biologische Aktivität

Potassium (4-butoxyphenyl)trifluoroborate is an organoboron compound that has garnered interest for its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

This compound features a trifluoroborate group that enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions. It is stable under moisture and air, making it a versatile reagent in organic synthesis.

The synthesis of this compound typically involves the reaction of 4-butoxyphenylboronic acid with a suitable fluoride source under mild conditions. This compound can participate in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceutical synthesis .

Antimicrobial Properties

Research indicates that organotrifluoroborates, including this compound, exhibit antimicrobial properties. A study demonstrated that various organotrifluoroborates were tested against bacterial strains, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted using MTT assays to assess the viability of various cell lines exposed to this compound. Results indicated moderate cytotoxic effects, suggesting potential applications in targeted cancer therapies where selective toxicity towards cancer cells is desired .

Case Studies

- Antibacterial Efficacy : In a comparative study of several organotrifluoroborates, this compound was shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use .

- Cell Viability Assays : A series of experiments evaluated the compound's impact on human fibroblast cells. The assays revealed that while there was a reduction in cell viability at higher concentrations, lower doses exhibited minimal cytotoxicity, indicating a potential therapeutic window for clinical applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

Table 2: Cytotoxicity Results from MTT Assay

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing potassium aryltrifluoroborates like Potassium (4-butoxyphenyl)trifluoroborate, and how are purity and structural integrity verified? A: Potassium aryltrifluoroborates are typically synthesized via transmetallation of Grignard or organolithium reagents with boron trifluoride etherate (BF₃·OEt₂), followed by treatment with KHF₂ . For example, potassium (cyclopropylethynyl)trifluoroborate was synthesized in 67% yield using ethynylcyclopropane and BF₃·OEt₂ under anhydrous conditions . Purity is assessed via elemental analysis and NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), with characteristic ¹¹B NMR signals at δ -2.1 ppm (q, J = 37.5 Hz) confirming trifluoroborate formation .

Stability and Storage

Q: How does the stability of this compound compare to other aryltrifluoroborates under varying conditions (e.g., temperature, humidity)? A: Aryltrifluoroborates are hygroscopic and prone to hydrolysis. Storage under inert gas (N₂/Ar) at 2–8°C is recommended . For example, (3,5-difluorophenyl)trifluoroborate decomposes at 273–278°C . Stability in aqueous media depends on pH: trifluoroborates hydrolyze to boronic acids in acidic or basic conditions, but remain stable in neutral buffers .

Advanced Reactivity in Cross-Coupling Reactions

Q: What mechanistic insights explain the superior performance of aryltrifluoroborates over boronic acids in Suzuki-Miyaura couplings, particularly regarding side reactions? A: Aryltrifluoroborates generate endogenous boronic acids and fluoride ions during hydrolysis, which suppress protodeboronation and enhance catalytic turnover. For instance, trifluoroborates in THF/water (10:1) achieved >95% coupling yields with minimal side products, whereas boronic acids under identical conditions produced 2–40% undesired byproducts . Fluoride ions also stabilize Pd intermediates, improving transmetalation efficiency .

Functionalization and Derivative Synthesis

Q: How can the 4-butoxyphenyl group in this compound be selectively modified for targeted applications (e.g., radiopharmaceuticals)? A: The butoxyphenyl group can undergo ipso-hydroxylation under oxidative conditions (e.g., air/ascorbate) to form phenolic derivatives . For radiopharmaceuticals, trifluoroborate prosthetic groups enable one-step ¹⁸F-labeling via isotope exchange, as demonstrated in PSMA-targeting probes for prostate cancer imaging .

Analytical Challenges in Reaction Monitoring

Q: What advanced analytical techniques are used to monitor trifluoroborate degradation or intermediate formation during reactions? A: Multinuclear NMR (¹⁹F, ¹¹B) is critical for tracking hydrolysis equilibria between trifluoroborates ([RBF₃]⁻), boronic acids (RB(OH)₂), and boronate anions ([RB(OH)₃]⁻) . For example, ¹⁹F NMR revealed time-averaged shifts during base titration of trifluoroborates in D₂O, enabling quantification of boronate species .

Comparative Reactivity with Structural Analogues

Q: How does the electron-donating 4-butoxy group influence the reactivity of this compound compared to electron-deficient analogues (e.g., 4-cyanophenyl derivatives)? A: Electron-donating groups (e.g., -OBu) increase the electron density of the aryl ring, accelerating oxidative addition in Pd-catalyzed couplings but potentially slowing transmetalation. In contrast, electron-withdrawing groups (e.g., -CN) enhance electrophilicity, improving transmetalation rates but increasing susceptibility to protodeboronation .

Safety and Handling in Academic Settings

Q: What are the specific hazards associated with handling this compound, and what PPE is recommended? A: While safety data for this specific compound are limited, analogous trifluoroborates (e.g., potassium tetrafluoroborate) are classified as skin/eye irritants (GHS Category 1). Recommended PPE includes nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of fine particulates .

Applications in Novel Reaction Systems

Q: Can this compound be used in non-Suzuki reactions, such as hypervalent iodine-mediated transformations? A: Yes. Trifluoroborates act as aryl donors in hypervalent iodine chemistry, enabling C–H functionalization of peptides and heterocycles. For example, iodonium trifluoroborate zwitterions facilitate phenolates arylation without generating benzene side products .

Computational and Spectroscopic Support

Q: How do DFT calculations and QTAIM analysis contribute to understanding the electronic structure of trifluoroborate intermediates? A: DFT studies of iodonium trifluoroborate zwitterions revealed noncovalent I⁺···BF₃⁻ interactions, confirming their zwitterionic nature. QTAIM analysis further validated the ionic character, guiding the design of stable reagents for selective arylations .

Contradictions in Literature Data

Q: How should researchers reconcile discrepancies in reported reaction yields for trifluoroborate couplings (e.g., solvent effects, base selection)? A: Yield variations arise from solvent polarity and base strength. For example, biphasic toluene/water systems often stall due to poor borate solubility, while polar solvents like THF/water enhance ion dissociation and catalytic activity . Base choice (e.g., K₂CO₃ vs. Cs₂CO₃) also affects hydrolysis rates and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.